Grindelic acid
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Overview
Description
2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid is a complex organic compound with the molecular formula C₂₀H₃₂O₃. This compound belongs to a group of stereoisomers and is a subclass of labdanes . It is characterized by its unique spiro structure, which includes a naphthalene and oxolane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid involves several steps. One common method starts with the precursor compound (8R,8aS)-2-isopropylidene-8,8a-dimethyl-1,2,3,7,8,8a-hexahydronaphthalene . This precursor undergoes a series of reactions, including cyclization and oxidation, to form the desired spiro compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in stereochemistry studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(8R,8aS)-2-Isopropylidene-8,8a-dimethyl-1,2,3,7,8,8a-hexahydronaphthalene: A precursor in the synthesis of the target compound.
β-Vetivenene: A stereoisomer with a similar spiro structure.
Uniqueness
2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid is unique due to its specific stereochemistry and spiro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-[(2'R,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid |
InChI |
InChI=1S/C20H32O3/c1-14-7-8-15-17(2,3)9-6-10-19(15,5)20(14)12-11-18(4,23-20)13-16(21)22/h7,15H,6,8-13H2,1-5H3,(H,21,22)/t15?,18-,19+,20-/m1/s1 |
InChI Key |
XLWWERNKTLITEF-FOUFQHLJSA-N |
Isomeric SMILES |
CC1=CCC2[C@@]([C@@]13CC[C@](O3)(C)CC(=O)O)(CCCC2(C)C)C |
SMILES |
CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C |
Synonyms |
grindelic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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